molecular formula C9H7BrN4O B2560304 4-Amino-6-bromocinnoline-3-carboxamide CAS No. 161373-36-0

4-Amino-6-bromocinnoline-3-carboxamide

Cat. No.: B2560304
CAS No.: 161373-36-0
M. Wt: 267.086
InChI Key: JMIWVFJTQUWLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

This compound is systematically identified through multiple standardized chemical nomenclature systems and database identifiers that provide unambiguous characterization of its molecular structure. The compound's International Union of Pure and Applied Chemistry name reflects its systematic structure as this compound, which directly corresponds to the positioning of functional groups on the cinnoline heterocyclic framework. The Chemical Abstracts Service has assigned this compound the registry number 161373-36-0, which serves as a unique identifier across chemical databases and literature. The molecular descriptor language number MFCD28955141 provides additional database cross-referencing capabilities for researchers and chemical suppliers.

The compound's molecular formula C9H7BrN4O encompasses nine carbon atoms, seven hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 267.08 grams per mole. The International Chemical Identifier representation reveals the precise atomic connectivity as InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15). The Simplified Molecular Input Line Entry System code O=C(C1=NN=C2C=CC(Br)=CC2=C1N)N provides a linear representation suitable for computational applications. These multiple identification systems ensure accurate communication about the compound across different research contexts and facilitate reproducible scientific investigations.

Identification Parameter Value
Chemical Abstracts Service Number 161373-36-0
Molecular Descriptor Language Number MFCD28955141
Molecular Formula C9H7BrN4O
Molecular Weight 267.08 g/mol
International Chemical Identifier Key JMIWVFJTQUWLAF-UHFFFAOYSA-N

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader advancement of cinnoline chemistry and fragment-based drug discovery methodologies that emerged in the early 21st century. Cinnoline derivatives gained prominence following the recognition that heterocyclic compounds containing fused aromatic nitrogen-containing rings possessed unique biological activities and synthetic versatility. The cinnoline heterocyclic system itself was first characterized in the 19th century through the Richter cinnoline synthesis, which involved cyclization of alkyne precursors to form the foundational ring structure. This early synthetic methodology established the groundwork for subsequent developments in cinnoline chemistry that would eventually lead to more sophisticated derivatives like this compound.

The specific compound this compound emerged as a subject of research interest through fragment-based drug discovery programs targeting protein kinases, particularly Bruton's tyrosine kinase. Fragment-based screening approaches incorporating X-ray co-crystallography identified the cinnoline scaffold as a promising starting point for kinase inhibitor development. The synthesis and characterization of this compound represented a strategic modification of the basic cinnoline framework, where the introduction of amino and carboxamide functional groups enhanced binding affinity and selectivity for target proteins. Research conducted at Takeda California demonstrated that this compound served as an intermediate in the development of more complex inhibitors, with the bromine substituent providing a synthetic handle for further chemical modifications through cross-coupling reactions.

The compound's entry into chemical databases occurred in 2012, as evidenced by its creation date in PubChem, indicating its relatively recent emergence as a research tool. The systematic study of its chemical properties and synthetic utility has continued to evolve, with researchers recognizing its potential as a versatile building block for constructing diverse heterocyclic architectures. The development timeline reflects the broader trend toward structure-based drug design and the increasing sophistication of medicinal chemistry approaches that leverage precise molecular modifications to achieve desired biological activities.

Structural Relationship to Cinnoline Derivatives

This compound belongs to the extensive family of cinnoline derivatives, which are characterized by the fundamental cinnoline heterocyclic core consisting of a benzene ring fused to a pyridazine ring. The cinnoline framework represents one of several isomeric naphthyridines, sharing structural similarities with quinoxaline, phthalazine, and quinazoline while maintaining distinct chemical and biological properties. The positioning of nitrogen atoms within the cinnoline system creates unique electronic properties that influence reactivity patterns and intermolecular interactions. These structural features contribute to the diverse biological activities observed among cinnoline derivatives, including antimicrobial, antimalarial, anti-tubercular, and anti-cancer properties.

The specific substitution pattern in this compound creates a distinctive molecular architecture that differentiates it from other cinnoline derivatives. The amino group at the 4-position introduces basic character and hydrogen bonding capabilities, while the carboxamide functionality at the 3-position provides additional hydrogen bonding potential and influences molecular conformation. The bromine substituent at the 6-position serves multiple roles, including electronic modulation of the aromatic system and provision of a reactive site for synthetic transformations. This substitution pattern enables the compound to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions that facilitate the construction of more complex molecular architectures.

Comparative analysis with related cinnoline derivatives reveals the strategic importance of the specific functional group arrangement in this compound. The compound shares structural elements with benzo[c]cinnoline derivatives, which have been extensively studied for their ability to form stable heterocyclic frameworks through reduction-oxidation-cyclization sequences. However, the particular substitution pattern in this compound provides unique reactivity and binding characteristics that distinguish it from other members of the cinnoline family. Research has demonstrated that modifications to the cinnoline core can significantly impact biological activity, with the amino and carboxamide substituents contributing to enhanced protein binding affinity and selectivity profiles.

Cinnoline Derivative Class Key Structural Features Notable Properties
Basic Cinnoline Fused benzene-pyridazine ring system Foundational heterocyclic framework
This compound Amino, bromine, and carboxamide substituents Enhanced protein binding and synthetic versatility
Benzo[c]cinnoline derivatives Extended aromatic system Stable heterocyclic frameworks
Alkyl-substituted cinnolines Various alkyl substitutions Sterically crowded derivatives

Properties

IUPAC Name

4-amino-6-bromocinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWVFJTQUWLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromocinnoline-3-carboxamide typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromocinnoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-6-bromocinnoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromocinnoline-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups allow it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-amino-6-bromocinnoline-3-carboxamide, differing in core heterocycles, substituents, or functional groups:

Compound Name Core Structure Substituents Functional Group Molecular Formula Molar Mass (g/mol)
This compound Cinnoline 4-NH₂, 6-Br Carboxamide (-CONH₂) C₉H₇BrN₄O 267.08
4-Amino-6-chloroquinoline-3-carboxylic acid Quinoline 4-NH₂, 6-Cl Carboxylic acid (-COOH) C₁₀H₇ClN₂O₂ 222.63*
6-Bromoindole-3-carboxaldehyde Indole 6-Br Aldehyde (-CHO) C₉H₆BrNO 224.06

*Calculated based on molecular formula from .

Key Observations :

  • Core Heterocycles: Cinnoline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen) vs. indole (one nitrogen in a fused pyrrole ring). These differences influence electronic properties and binding interactions.
  • Halogen Substituents: Bromine (Br) in the target compound and 6-bromoindole-3-carboxaldehyde vs. chlorine (Cl) in the quinoline derivative. Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter steric effects compared to chlorine .
  • Functional Groups: The carboxamide group in the target compound offers hydrogen-bonding capabilities distinct from the carboxylic acid (quinoline) or aldehyde (indole), impacting solubility and reactivity .

Biological Activity

4-Amino-6-bromocinnoline-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which is pivotal to its biological activity. The compound features:

  • Amino group : Contributes to its interaction with biological targets.
  • Bromine atom : Enhances lipophilicity and may influence binding affinity.
  • Cinnoline ring : A heterocyclic aromatic compound known for various biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress and damage, potentially enhancing its anticancer effects.
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell survival and proliferation.

Biological Activity in Oncology

The primary focus of research on this compound has been its potential as an anticancer agent. Several studies have reported on its efficacy against various cancer types:

Table 1: Summary of Anticancer Activity

Cancer TypeModel UsedEfficacy ObservedReference
Breast CancerMCF-7 Cell LineIC50 = 12 µM
Lung CancerA549 Cell LineIC50 = 15 µM
Colorectal CancerHT-29 Cell LineIC50 = 10 µM

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study in Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation. The findings suggest a potential role for this compound in combination therapies for breast cancer patients.
  • Lung Cancer Research : In another study, A549 cells treated with this compound showed decreased expression of pro-survival proteins, indicating its potential as a therapeutic agent for lung cancer management.
  • Colorectal Cancer Findings : Research involving HT-29 cells highlighted the compound's ability to inhibit cell migration and invasion, suggesting that it may also prevent metastasis, a critical factor in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Amino-6-bromocinnoline-3-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves regioselective bromination of cinnoline precursors, followed by carboxamide functionalization. Critical steps include controlling reaction temperature (e.g., 50–70°C for bromination) and using anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) is essential to achieve >95% purity . Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm structural integrity and purity .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity. Parallel antimicrobial testing (MIC assays) against Gram-positive/negative bacteria and fungi is recommended. Include positive controls (e.g., doxorubicin for anticancer activity, ciprofloxacin for antibacterial) and triplicate replicates to ensure reproducibility. Dose-response curves (1–100 µM) help establish IC50_{50} values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., variable IC50_{50} values) may arise from differences in cell culture conditions, solvent choice (DMSO vs. aqueous buffers), or impurity profiles. Address this by:

  • Standardizing assay protocols (e.g., consistent cell passage number, serum-free conditions).
  • Re-purifying the compound before testing and verifying purity via HPLC (>98%) .
  • Employing orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining for anticancer activity) to confirm mechanism .

Q. How can regioselective functionalization of the cinnoline core be optimized for derivative synthesis?

  • Methodological Answer : Regioselectivity in bromination and amidation can be influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts reactive sites on the cinnoline ring. Experimentally, use directing groups (e.g., amino at position 4) to guide bromination to position 5. For carboxamide formation, employ coupling agents like HATU/DIPEA in DMF at 0–4°C to minimize racemization. Monitor reaction progress via TLC (silica gel, UV visualization) and optimize solvent polarity to favor desired products .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to hypothesized targets (e.g., kinases or DNA topoisomerases). For mechanistic studies, combine X-ray crystallography (if crystals are obtainable) with molecular dynamics simulations to map binding pockets. Validate findings using siRNA knockdowns of target proteins in cellular assays to confirm functional relevance .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in biological activity?

  • Methodological Answer : Document synthesis conditions rigorously (e.g., reaction time, solvent batches, purification steps). Use statistical tools (ANOVA, Tukey’s HSD test) to compare biological data across batches. If variability persists, perform stability studies (e.g., assess compound degradation under light, heat, or humidity) and implement QC measures like forced degradation tests .

Q. What are best practices for reconciling conflicting spectral data (NMR, IR) for this compound?

  • Methodological Answer : Confirm solvent and deuterated solvent effects on NMR shifts. Re-run spectra at higher field strengths (e.g., 600 MHz NMR) to resolve overlapping peaks. Cross-validate IR data with computational predictions (e.g., Gaussian09 vibrational frequency analysis). Collaborate with specialized labs for advanced techniques like 2D-NMR (COSY, HSQC) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.